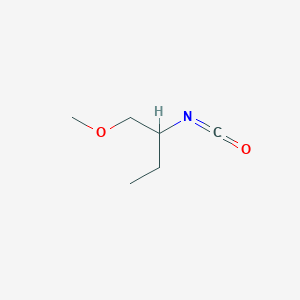
2-Isocyanato-1-methoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-1-methoxybutane: is an organic compound with the molecular formula C6H11NO2 . It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. Isocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and furniture.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanato-1-methoxybutane can be synthesized through several methods:
Phosgene Method: This traditional method involves the reaction of phosgene with an amine to produce isocyanates. due to the toxicity of phosgene, this method is less favored.
Non-Phosgene Methods: These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanates.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Isocyanato-1-methoxybutane can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles to form ureas or carbamates.
Addition Reactions: It can also participate in addition reactions with alcohols to form urethanes.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in reactions with this compound.
Catalysts: Metal catalysts, particularly zinc, are used to enhance the yield of isocyanates in non-phosgene methods.
Major Products:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
2-Isocyanato-1-methoxybutane has several applications in scientific research:
Polyurethane Production: It is used as a building block in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Biomass-Based Isocyanates: Research is being conducted to produce isocyanates from biomass to create more sustainable polyurethanes.
Protective Coatings: Due to its reactivity, it is used in the formulation of protective coatings that require high durability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Isocyanato-1-methoxybutane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reaction forms stable urea or urethane linkages, which are essential in the formation of polyurethanes .
Comparison with Similar Compounds
1-Methoxybutane: Similar in structure but lacks the isocyanate group, making it less reactive in forming polyurethanes.
2-Heptyne: An alkyne that also lacks the isocyanate group.
Uniqueness: 2-Isocyanato-1-methoxybutane is unique due to its isocyanate group, which imparts high reactivity and versatility in forming various polymers and coatings. This makes it a valuable compound in the production of polyurethanes and other industrial applications .
Properties
IUPAC Name |
2-isocyanato-1-methoxybutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-6(4-9-2)7-5-8/h6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJUKCDKRZHZDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
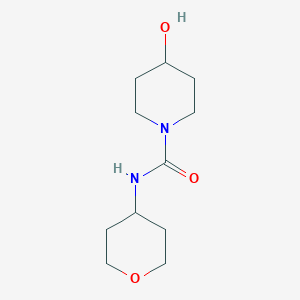
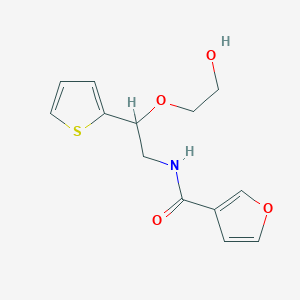
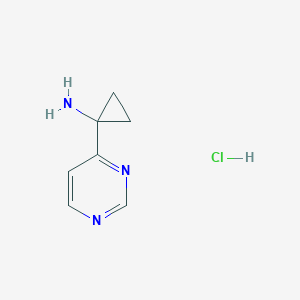
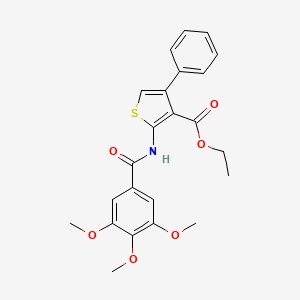
![7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2392225.png)
![1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B2392228.png)
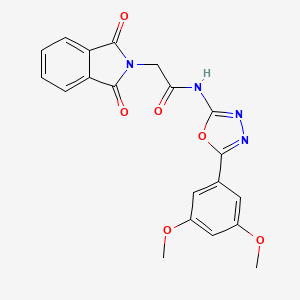

![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392231.png)
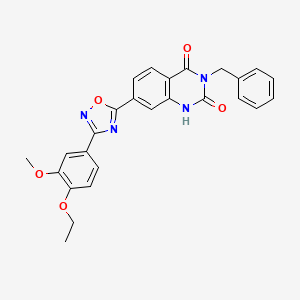
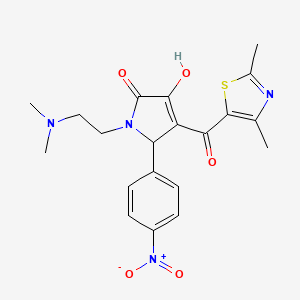
![2-(1,2-benzoxazol-3-yl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2392235.png)
![Methyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2392236.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2392238.png)
